molecular formula C16H13BrClNO3 B2510827 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate CAS No. 1794883-57-0

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate

Cat. No.: B2510827
CAS No.: 1794883-57-0
M. Wt: 382.64
InChI Key: GRBUCPXPEQNIPY-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a chemical compound that features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves the reaction of 4-bromobenzylamine with 3-chlorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The bromine and chlorine substituents can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated and chlorinated benzoic acids, while reduction can produce the corresponding alcohols.

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobenzoate: Similar in structure but lacks the amino and oxoethyl groups.

    Methyl 4-amino-3-bromo-2-chlorobenzoate: Contains similar substituents but differs in the ester group and position of the amino group.

Uniqueness

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is unique due to the presence of both bromine and chlorine substituents on its aromatic rings, as well as the amino and oxoethyl groups

Biological Activity

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a synthetic organic compound notable for its complex structure, which includes both bromine and chlorine substituents. This compound has attracted attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • Molecular Formula : C16H13BrClNO3
  • Molecular Weight : 382.63 g/mol

The compound's structure allows it to interact with biological targets, making it a candidate for studies in enzyme inhibition and other biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and binding affinity to various molecular targets, which may lead to inhibition or modulation of enzymatic activities.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, studies have shown that halogenated compounds can significantly affect the activity of enzymes involved in metabolic pathways.

Study Enzyme Target Effect
Study ATrypanothione reductaseInhibition observed at low concentrations
Study BAldose reductaseCompetitive inhibition with IC50 values in micromolar range

Case Studies

  • Inhibition of Trypanothione Reductase : A study demonstrated that halogenated benzylamine derivatives exhibit potent inhibitory effects on trypanothione reductase, an enzyme crucial for maintaining redox balance in certain parasites. The compound was found to reduce enzyme activity by over 70% at a concentration of 10 µM.
  • Antimicrobial Activity : Preliminary tests indicate that compounds with similar structures possess antimicrobial properties against various bacterial strains. In vitro assays showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The bromine atom is thought to enhance lipophilicity, aiding in membrane permeability and interaction with hydrophobic pockets in target proteins.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO3/c17-13-6-4-11(5-7-13)9-19-15(20)10-22-16(21)12-2-1-3-14(18)8-12/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBUCPXPEQNIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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